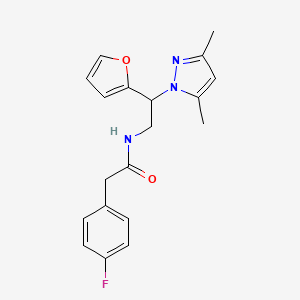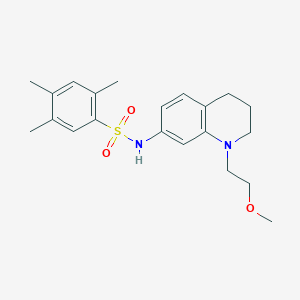
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a benzenesulfonamide group, which is a type of sulfonamide. The 2-methoxyethyl group is an ether .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the methoxyethyl group, and the attachment of the benzenesulfonamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline ring and the benzenesulfonamide group would likely be key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The tetrahydroquinoline and benzenesulfonamide groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Fluorescent Complex Formation
- The compound is used in the synthesis of fluorophores for Zn(II), showing a bathochromic shift in ultraviolet/visible spectra upon Zn(II) addition. This indicates potential applications in fluorescence-based zinc detection (Kimber et al., 2003).
Synthesis of Quinazoline Derivatives
- Quinazoline derivatives, including this compound, have been synthesized for pharmacological research, particularly focusing on diuretic and antihypertensive agents (Rahman et al., 2014).
Cyanation of C-H Bonds
- This compound is relevant in the cyanation of chelation-assisted C-H bonds, using N-cyano-N-phenyl-p-methylbenzenesulfonamide, indicating its utility in synthetic organic chemistry (Chaitanya et al., 2013).
Beta-Adrenergic and Platelet Antiaggregatory Activities
- Research on isomers of this compound has shown differences in beta-adrenergic activity and platelet antiaggregatory activity, highlighting its potential in cardiovascular research (Miller et al., 1980).
Antimicrobial Studies
- Novel compounds, including derivatives of this molecule, have been synthesized and shown significant antimicrobial activity, suggesting applications in developing new antimicrobials (Vanparia et al., 2010).
Tubulin Polymerization Inhibition
- Some derivatives have been found to inhibit tubulin polymerization, indicating potential use in cancer research due to their antiproliferative activity against cancer cell lines (Srikanth et al., 2016).
Sigma-2 Receptor Probe
- This compound has been used in the development of novel sigma-2 receptor probes, showing potential in neuroscience research (Xu et al., 2005).
Apamin-Sensitive Ca2+-Activated K+ Channels
- Methoxylated derivatives have been evaluated for affinity for apamin-sensitive binding sites, contributing to neurological research (Graulich et al., 2006).
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Rilapladib , is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is associated with the formation of atherosclerotic plaques .
Mode of Action
Rilapladib acts as an inhibitor of Lp-PLA2 . This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women . Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis .
Biochemical Pathways
It is known that the inhibition of lp-pla2 can potentially affect the development of atherosclerotic plaques
Pharmacokinetics
It is known that the compound is a lp-pla2 inhibitor
Result of Action
The inhibition of Lp-PLA2 by Rilapladib can potentially prevent the formation of atherosclerotic plaques . This could potentially be beneficial in the treatment of atherosclerosis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-12-17(3)21(13-16(15)2)27(24,25)22-19-8-7-18-6-5-9-23(10-11-26-4)20(18)14-19/h7-8,12-14,22H,5-6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMOBUIPDBFAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

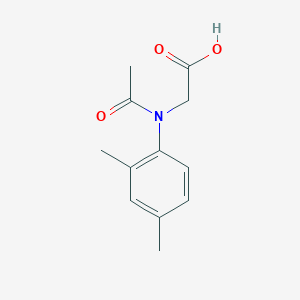

![3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2873043.png)
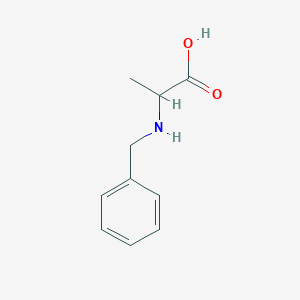
![3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2873045.png)
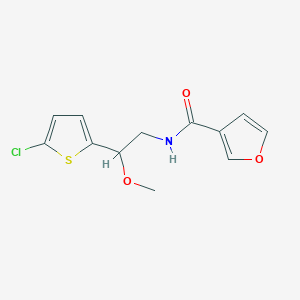
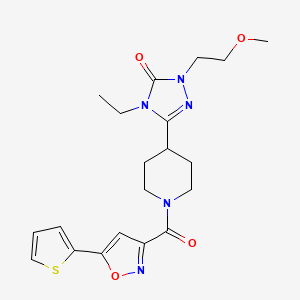
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2873048.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2873049.png)
![N-(5-{[2-(morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B2873053.png)

![1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2873056.png)
